Ethyl 2-methylnicotinate
Overview
Description
Ethyl 2-methylnicotinate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is a derivative of nicotinic acid and is characterized by its colorless to light yellow liquid appearance . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
Ethyl 2-methylnicotinate is a biochemical reagent . It is an ester of niacin, similar to methyl nicotinate . The primary target of this compound is thought to involve peripheral vasodilation .
Mode of Action
The action of this compound, like methyl nicotinate, is thought to involve peripheral vasodilation . This means that it causes the blood vessels in the periphery of the body to widen, increasing blood flow to these areas .
Biochemical Pathways
Given its similarity to methyl nicotinate, it may be involved in the vasodilation process . Vasodilation is a complex process involving various biochemical pathways, including the nitric oxide-cGMP pathway and the prostaglandin-mediated pathway.
Pharmacokinetics
As a small molecule with a molecular weight of 1651891 , it is likely to have good bioavailability
Result of Action
The result of this compound’s action is an increase in local blood flow due to peripheral vasodilation . This can lead to a temporary relief of aches and pains in muscles, tendons, and joints .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent . The reaction conditions typically involve maintaining a temperature of around 45°C and stirring for several hours to achieve a high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. The process ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-methylnicotinic acid.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Ethyl 2-methylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.
Mthis compound: A methyl ester variant with comparable properties.
Uniqueness: this compound is unique due to its specific ester group and methyl substitution, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORNSWZUZDUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169205 | |
Record name | Ethyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-26-2 | |
Record name | Ethyl 2-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylnicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1721-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylnicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 2-METHYLNICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7SS2LF4HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can ethyl 2-methylnicotinate be utilized to construct the pyridine ring in complex molecules?
A1: this compound possesses an active methyl group adjacent to a carboxyl group, both attached to the pyridine ring. This unique arrangement enables a stepwise pyridine ring construction. [] For instance, reacting this compound with formaldehyde or acetaldehyde yields a lactone intermediate. This lactone can be further transformed into an amide, which upon oxidation, generates 5-hydroxy-1, 6-naphthyridine. This strategy showcases the compound's utility in building fused pyridine-containing systems. [] (See: )
Q2: Can this compound be employed in the synthesis of quinolizine derivatives?
A2: Yes, this compound serves as a key starting material for synthesizing quinolizine analogs. [] The compound can be converted to 2-cyanomethyl-3-methoxymethylpyridine or ethyl (3-methoxymethyl-2-pyridyl) acetate. These intermediates, upon condensation with diethyl ethoxymethylenemalonate, lead to the formation of substituted 4-oxo-4H-quinolizine derivatives. Further modifications of these quinolizine intermediates allow access to diverse analogs, including the biologically relevant pyrano[3,4,5-i,j]quinolizine system. [] (See: )
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